molecular formula C13H14N2O2 B2867797 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-53-7

4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2867797
CAS RN: 317833-53-7
M. Wt: 230.267
InChI Key: MUNLQFUQFAFAMP-UHFFFAOYSA-N
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Description

Compounds like “4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” belong to a class of organic compounds known as quinoxalinones . Quinoxalinones are heterocyclic compounds containing a quinoxaline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The cyclopropylcarbonyl group could potentially be introduced through a reaction with a cyclopropylcarbonyl halide .


Molecular Structure Analysis

Quinoxalinones have a bicyclic structure with a benzene ring fused to a pyrazine ring . The presence of the cyclopropylcarbonyl group would add a three-membered ring to the structure .


Chemical Reactions Analysis

Quinoxalinones can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The cyclopropyl group can also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the cyclopropylcarbonyl group could potentially affect the compound’s reactivity and stability .

Scientific Research Applications

Antimicrobial Activity

One significant area of research on quinoxalinone derivatives includes their synthesis and evaluation for antimicrobial properties. A study by Refaat, Moneer, and Khalil (2004) synthesized a range of 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and evaluated them for in vitro antimicrobial activity. They discovered that these compounds exhibited broad antimicrobial activity, with some derivatives showing a particularly broad spectrum of activity. This research highlights the potential of quinoxalinone derivatives as antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

Catalysis and Synthesis

Quinoxalinone derivatives have also been researched for their role in catalysis and synthesis. A study demonstrated the synthesis of novel, optically pure quinolinophaneoxazolines, showcasing the chemical versatility and potential applications of quinoxalinone derivatives in creating complex molecules with chirality (Ruzziconi et al., 2014). Another research focused on the synthesis of 2,3-disubstituted quinoxalines using bismuth(III) triflate as a catalyst, presenting a method for preparing a variety of quinoxalines under mild conditions, thereby expanding the utility of quinoxalinone derivatives in organic synthesis (Yadav et al., 2008).

Anticancer Activity

The potential anticancer activity of quinoxalinone derivatives has also been a subject of investigation. A study synthesized thirty-five quinoxalines with various substituents to evaluate their in vitro anticancer activity. Preliminary screenings indicated that many of these compounds exhibited moderate to strong growth inhibition activity on various cell lines, suggesting the promise of quinoxalinone derivatives in cancer treatment research (Loriga et al., 1995).

Organic Light Emitting Diodes (OLEDs)

In the context of material science, quinoxalinone derivatives have been studied for their application in OLEDs. Research correlating the chemical structure of methyl-substituted group III metal tris(8-quinolinolato) chelates to their photoluminescence and electroluminescence properties indicates the potential of quinoxalinone derivatives in enhancing OLED performance through structural modifications (Sapochak et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some quinoxalinone derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, compounds containing a cyclopropyl group can be potentially hazardous due to the strain in the three-membered ring .

Future Directions

The study of quinoxalinone derivatives is an active area of research due to their potential biological activities . Future research could involve the synthesis of new derivatives and the investigation of their properties and potential applications.

properties

IUPAC Name

4-(cyclopropanecarbonyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-12(16)14-10-4-2-3-5-11(10)15(8)13(17)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNLQFUQFAFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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